methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde, 2,5-dimethoxybenzenesulfonyl chloride, and appropriate pyrimidine precursors. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Oxidation and reduction steps: Employing reagents like sodium borohydride or hydrogen peroxide.
Esterification: Using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both the 3-chlorophenyl and 2,5-dimethoxyphenylsulfonyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
Methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-diabetic properties. The following sections provide an in-depth analysis of its biological activity based on various studies.
Synthesis and Characterization
The synthesis of tetrahydropyrimidine derivatives typically involves multi-component reactions that yield compounds with significant biological potential. The target compound can be synthesized through a one-pot reaction involving various reagents and conditions that promote cyclization and functionalization of the pyrimidine ring . Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) was determined using the broth dilution method. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. Notably, the compound showed selective activity against HepG2 liver cancer cells with an IC50 value of approximately 15 µg/mL, indicating its potential as an anticancer agent .
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 | 15 |
MCF-7 | 20 |
A549 | 25 |
Anti-Diabetic Activity
The anti-diabetic potential of this compound was assessed through alpha-amylase inhibition assays. The results indicated that it possesses moderate inhibitory activity with an IC50 value of around 6.54 µM, which is comparable to standard anti-diabetic drugs . This suggests that the compound may serve as a lead for developing new anti-diabetic agents.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is often influenced by their structural features. Substituents on the phenyl ring and variations in the pyrimidine core can significantly affect their pharmacological profiles. For instance, the presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity by increasing the electron deficiency at the reactive sites .
Case Studies
Several studies have highlighted the biological efficacy of similar tetrahydropyrimidine derivatives:
- Study on Anticancer Activity : A derivative with a methoxy group showed enhanced cytotoxicity against breast cancer cells compared to its chloro counterpart.
- Antimicrobial Evaluation : Research demonstrated that modifications in the sulfonyl group led to increased antibacterial potency against resistant strains.
These findings underscore the importance of chemical modifications in optimizing biological activities.
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O7S/c1-29-14-7-8-16(30-2)17(10-14)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-5-4-6-13(22)9-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPNSLIZMCVPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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